2-Amino-4-methoxyphenol hydrochloride

CAS No.: 32190-97-9

Cat. No.: VC2007548

Molecular Formula: C7H10ClNO2

Molecular Weight: 175.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32190-97-9 |

|---|---|

| Molecular Formula | C7H10ClNO2 |

| Molecular Weight | 175.61 g/mol |

| IUPAC Name | 2-amino-4-methoxyphenol;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |

| Standard InChI Key | YWKXUUGVLZIYEG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)O)N.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)O)N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

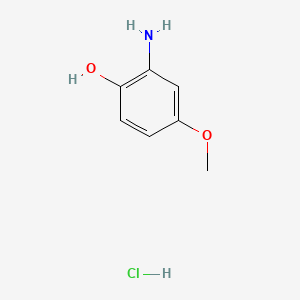

2-Amino-4-methoxyphenol hydrochloride features a phenolic structure with specific functional groups that contribute to its chemical reactivity and biological activity. The presence of the amino group at position 2 and the methoxy group at position 4 creates a unique electronic distribution that influences its interactions with biological systems .

| Parameter | Description |

|---|---|

| IUPAC Name | 2-amino-4-methoxyphenol;hydrochloride |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| InChI | InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |

| InChI Key | YWKXUUGVLZIYEG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)O)N.Cl |

The structural configuration of this compound can be visualized as follows:

-

A benzene ring core

-

A hydroxyl (-OH) group at position 1

-

An amino (-NH₂) group at position 2

-

A methoxy (-OCH₃) group at position 4

Physical Properties

The physical properties of 2-Amino-4-methoxyphenol hydrochloride significantly impact its applications in various fields. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.052 g/cm³ |

| Boiling Point | 283.4°C at 760 mmHg |

| Flash Point | 125.2°C |

| Topological Polar Surface Area (TPSA) | 55.48 |

| LogP | 1.4048 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

These physical characteristics contribute to its solubility profile, stability, and behavior in various chemical environments .

Chemical Properties

The chemical reactivity of 2-Amino-4-methoxyphenol hydrochloride is primarily dictated by the functional groups present in its structure:

-

Amino Group Reactivity: The amino group at position 2 can participate in various reactions, including:

-

Nucleophilic substitution reactions

-

Condensation reactions with carbonyl compounds

-

Salt formation with acids

-

Diazotization reactions to form diazonium salts

-

-

Phenolic Group Reactivity: The hydroxyl group exhibits acidic properties and can undergo:

-

Deprotonation in basic conditions

-

Esterification reactions

-

Oxidation reactions

-

Hydrogen bonding

-

-

Methoxy Group Properties: The methoxy group contributes to:

Synthesis and Preparation Methods

The synthesis of 2-Amino-4-methoxyphenol hydrochloride typically follows several established routes in organic chemistry. The most common synthetic pathway involves a multi-step process starting from readily available precursors.

Standard Synthetic Route

The typical synthesis involves the following steps:

-

Nitration: 4-Methoxyphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield 2-nitro-4-methoxyphenol.

-

Reduction: The nitro group in 2-nitro-4-methoxyphenol is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or hydrogen with an appropriate catalyst.

-

Salt Formation: The resulting 2-amino-4-methoxyphenol is treated with hydrochloric acid to form the hydrochloride salt, which typically precipitates from solution and can be isolated by filtration.

The reaction can be summarized as:

4-Methoxyphenol → 2-Nitro-4-methoxyphenol → 2-Amino-4-methoxyphenol → 2-Amino-4-methoxyphenol hydrochloride

Applications

Pharmaceutical Applications

2-Amino-4-methoxyphenol hydrochloride has demonstrated promising pharmaceutical applications, particularly in antimicrobial therapy:

-

Antimicrobial Activity: Clinical studies have evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, showing promising results in combating drug-resistant pathogens.

-

Pharmaceutical Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds, including certain antibiotics and anti-inflammatory agents.

-

Potential Therapeutic Uses: Current research is exploring its potential applications in treating various skin conditions due to its antimicrobial properties and relatively favorable safety profile.

Research Applications

In scientific research, 2-Amino-4-methoxyphenol hydrochloride serves several important functions:

-

Chemical Probe: It is used as a chemical probe in studies investigating aromatic substitution reactions and structure-activity relationships.

-

Synthesis of Pyridine Analogues: The compound is employed in the synthesis of pyridine analogues, which have applications in medicinal chemistry and materials science .

-

Biochemical Assays: It serves as a reagent in biochemical assays studying enzyme mechanisms and cellular processes.

Industrial Applications

Several industrial applications utilize the unique properties of this compound:

-

Dye Industry: It serves as an intermediate in the synthesis of certain dyes and pigments due to its reactive amino group.

-

Analytical Chemistry: The compound is used in analytical procedures for the detection and quantification of various substances.

-

Flavor Industry: Related compounds have been identified in tea aroma profiles, suggesting potential applications in flavor chemistry .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-Amino-4-methoxyphenol hydrochloride:

-

Activity Against Resistant Strains: Clinical investigations have demonstrated its effectiveness against resistant bacterial strains, particularly those involved in skin infections.

-

Mechanism of Action: The antimicrobial activity is believed to involve interactions with bacterial cell membranes and potential disruption of essential cellular processes, though the exact mechanisms require further elucidation.

-

Comparative Efficacy: Preliminary studies suggest comparable efficacy to certain conventional antibiotics against specific bacterial strains, with potentially fewer resistance issues.

Other Biological Effects

Beyond antimicrobial activity, other biological effects have been observed:

Comparison with Related Compounds

To better understand the unique properties of 2-Amino-4-methoxyphenol hydrochloride, it is valuable to compare it with structurally related compounds:

| Compound | Structural Differences | Key Property Distinctions |

|---|---|---|

| 2-Amino-4-methoxyphenol (free base) | Lacks hydrochloride counter ion | Lower water solubility, higher lipophilicity |

| 4-Amino-2-methoxyphenol | Amino and methoxy groups in different positions | Different reactivity profile and biological activity |

| 2-Amino-4-methylphenol | Methyl group instead of methoxy group | Less polar, different electronic effects |

| 4-Amino-2-fluorophenol hydrochloride | Fluoro group instead of methoxy group | Higher electronegativity, different biological interactions |

| 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride | Different carbon skeleton with ethanol group | Different physical properties and application profile |

This comparison highlights how small structural variations can significantly impact chemical reactivity, physical properties, and biological activity .

Current Research and Future Perspectives

Current research on 2-Amino-4-methoxyphenol hydrochloride is focused on several promising areas:

-

Antimicrobial Development: Ongoing studies are exploring its potential in developing new antimicrobial agents effective against resistant bacterial strains.

-

Derivative Synthesis: Researchers are creating various derivatives to enhance specific properties, such as antimicrobial potency, stability, or bioavailability.

-

Structure-Activity Relationship Studies: Investigations into how structural modifications affect biological activity are providing insights for rational drug design.

-

Combination Therapies: Studies examining synergistic effects when combined with other antimicrobial agents may lead to new therapeutic approaches.

Future research directions may include:

-

Expanded Clinical Evaluations: Broader clinical studies to fully assess therapeutic potential and safety profiles.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial and other biological activities.

-

Formulation Development: Creation of optimized drug delivery systems to enhance efficacy and patient compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume